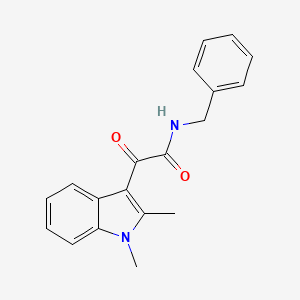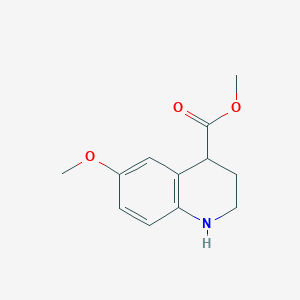
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 1539857-92-5 . It has a molecular weight of 221.26 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is “methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” and its InChI Code is "1S/C12H15NO3/c1-15-8-3-4-11-10 (7-8)9 (5-6-13-11)12 (14)16-2/h3-4,7,9,13H,5-6H2,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” is an oil . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Biological Activity and Natural Product Discovery
A study by Asolkar et al. (2004) explored the biological activity of a tetrahydroquinoline derivative, closely related to Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate, against bacteria and fungi. This compound was identified as a new natural product with significant bioactivity, highlighting the potential of such compounds in the discovery of new antibiotics and antifungal agents (Asolkar et al., 2004).
Antifungal Properties
Bohórquez, Kouznetsov, and Zacchino (2015) synthesized derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines and evaluated them as potential antifungal agents. Their study showed that certain derivatives exhibited specific activity against dermatophytes, suggesting the use of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives in developing antifungal therapies (Bohórquez, Kouznetsov, & Zacchino, 2015).
Tubulin Polymerization Inhibition
Wang et al. (2014) studied the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to produce compounds that inhibit tubulin polymerization, targeting the colchicine site. This research is significant for cancer therapy as it explores the potential of tetrahydroquinoline derivatives in disrupting microtubule formation and inducing cell cycle arrest in cancer cells (Wang et al., 2014).
Synthesis of Optically Pure Derivatives
Tang, Jiang, and Zhou (2010) developed a method to synthesize optically pure derivatives of tetrahydroquinoline, including 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, which is structurally similar to Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate. This research is vital for producing enantiomerically pure compounds for pharmaceutical applications (Tang, Jiang, & Zhou, 2010).
Molecular Docking Studies
Nair et al. (2014) conducted molecular docking studies on tetrahydroquinoline derivatives to evaluate their inhibitory effects against various proteins associated with inflammation, cancer, and other diseases. This research underscores the potential of tetrahydroquinoline derivatives, including Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate, in drug discovery and design (Nair et al., 2014).
Eigenschaften
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-4,7,9,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFMSIOJOEQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

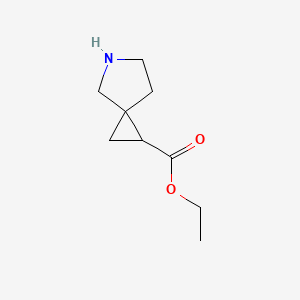
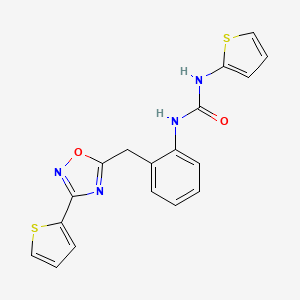
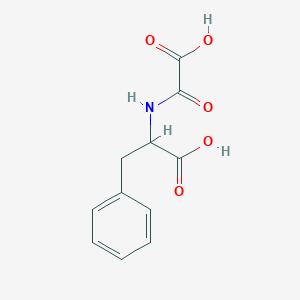
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)
![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)
![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)
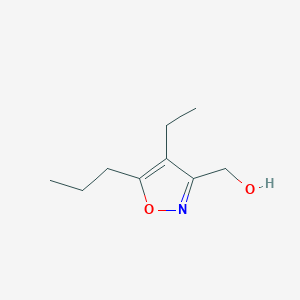
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)
![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)
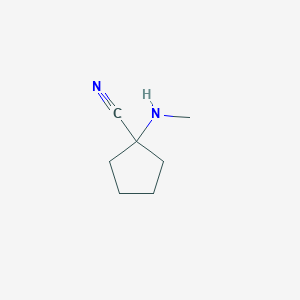
![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)
![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)
